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molecular formula C12H11F4N3O3S B8435375 2-(2,4-Difluorophenyl)-1,1-difluoro-1-methylsulfonyl-3-(1,2,4-triazol-1-yl)propan-2-ol

2-(2,4-Difluorophenyl)-1,1-difluoro-1-methylsulfonyl-3-(1,2,4-triazol-1-yl)propan-2-ol

Cat. No. B8435375
M. Wt: 353.29 g/mol
InChI Key: KKHPTFRZYJCFOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06002028

Procedure details

To a 10 ml solution of 0.50 g (1.6 mol) of 3,3-difluoro-2-(2',4'-difluorophenyl)-3-methylthio-1-(1H-1,2,4-triazole-1-yl)-propan-2-ol [Compound (1a-1)] in methanol, 0.01 g (0.03 mmol) of sodium tungstate dihydrate was added, followed by the dropwise addition of 0.53 g (4.7 mmol) of a 30% aqueous solution of hydrogen peroxide at room temperature under stirring. The resulting mixture was stirred at room temperature for 16 hours. To the reaction mixture, a 10% aqueous solution of sodium thiosulfate was added to decompose an excess oxidizing agent. Methanol was then distilled off under reduced pressure. To the residue, chloroform was added, followed by washing successively with water and saturated saline and drying over anhydrous magnesium sulfate. The solvent was then distilled off under reduced pressure. The crystals so precipitated were recrystallized from chloroform, whereby 8.0 g of the title Compound (1c-1) were obtained in the form of colorless crystals (yield: 74%).
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step One
Name
3,3-difluoro-2-(2',4'-difluorophenyl)-3-methylthio-1-(1H-1,2,4-triazole-1-yl)-propan-2-ol
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.01 g
Type
catalyst
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:21])(SC)[C:3]([C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:12]=1[F:18])([OH:10])[CH2:4][N:5]1[CH:9]=[N:8][CH:7]=[N:6]1.OO.[S:24]([O-:28])([O-])(=[O:26])=S.[Na+].[Na+].[CH3:31]O>O.O.[O-][W]([O-])(=O)=O.[Na+].[Na+]>[F:21][C:2]([F:1])([S:24]([CH3:31])(=[O:28])=[O:26])[C:3]([C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][C:12]=1[F:18])([OH:10])[CH2:4][N:5]1[CH:9]=[N:8][CH:7]=[N:6]1 |f:2.3.4,6.7.8.9.10|

Inputs

Step One
Name
solution
Quantity
10 mL
Type
reactant
Smiles
Name
3,3-difluoro-2-(2',4'-difluorophenyl)-3-methylthio-1-(1H-1,2,4-triazole-1-yl)-propan-2-ol
Quantity
0.5 g
Type
reactant
Smiles
FC(C(CN1N=CN=C1)(O)C1=C(C=C(C=C1)F)F)(SC)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Name
Quantity
0.01 g
Type
catalyst
Smiles
O.O.[O-][W](=O)(=O)[O-].[Na+].[Na+]
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 16 hours
Duration
16 h
DISTILLATION
Type
DISTILLATION
Details
Methanol was then distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
To the residue, chloroform was added
WASH
Type
WASH
Details
by washing successively with water and saturated saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
drying over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was then distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crystals so precipitated
CUSTOM
Type
CUSTOM
Details
were recrystallized from chloroform

Outcomes

Product
Name
Type
product
Smiles
FC(C(CN1N=CN=C1)(O)C1=C(C=C(C=C1)F)F)(S(=O)(=O)C)F
Measurements
Type Value Analysis
AMOUNT: MASS 8 g
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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